molecular formula C16H20BrN3O2 B8763821 4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

Cat. No.: B8763821
M. Wt: 366.25 g/mol
InChI Key: MKPYIPCRDFLQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a bromophenyl group, a diethylamino group, and a carboxamide group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with diethyl malonate in the presence of a base to form an intermediate compound. This intermediate is then cyclized with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the tetrahydropyrimidine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-N~5~,N~5~-DIETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its tetrahydropyrimidine ring structure

Properties

Molecular Formula

C16H20BrN3O2

Molecular Weight

366.25 g/mol

IUPAC Name

4-(4-bromophenyl)-N,N-diethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C16H20BrN3O2/c1-4-20(5-2)15(21)13-10(3)18-16(22)19-14(13)11-6-8-12(17)9-7-11/h6-9,14H,4-5H2,1-3H3,(H2,18,19,22)

InChI Key

MKPYIPCRDFLQDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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